molecular formula C17H12Cl2N4O3 B11538586 (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11538586
M. Wt: 391.2 g/mol
InChI Key: YSSKOCFIUGBUKG-UHFFFAOYSA-N
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Description

(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazolone core substituted with chlorinated phenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-nitroaniline with 3-chlorobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the final pyrazolone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrazolones, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester used in similar synthetic applications.

    Acetylacetone: Another diketone with comparable reactivity.

    Diketene: Used in the synthesis of acetoacetic esters.

Uniqueness

What sets (4E)-4-{[(4-chloro-2-nitrophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart is its combination of functional groups, which confer unique reactivity and potential biological activity. Its chlorinated phenyl and nitrophenyl groups provide distinct electronic properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C17H12Cl2N4O3

Molecular Weight

391.2 g/mol

IUPAC Name

4-[(4-chloro-2-nitrophenyl)iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H12Cl2N4O3/c1-10-14(9-20-15-6-5-12(19)8-16(15)23(25)26)17(24)22(21-10)13-4-2-3-11(18)7-13/h2-9,21H,1H3

InChI Key

YSSKOCFIUGBUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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